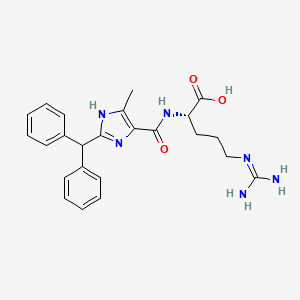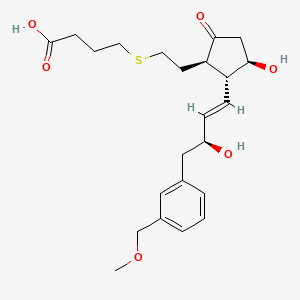![molecular formula C42H66N2O14 B10771647 5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid](/img/structure/B10771647.png)
5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TGN4 is a synthetic organic compound that belongs to the class of guanidinyl tryptophan derivatives. It has gained attention in scientific research due to its potential as an anti-Alzheimer agent. TGN4 exhibits inhibitory activity against amyloid aggregation, which is a hallmark of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TGN4 is synthesized through a series of chemical reactions involving guanidinylation of tryptophan derivatives. The synthetic route typically involves the protection of functional groups, followed by guanidinylation and deprotection steps. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
The industrial production of TGN4 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent and efficient production. The use of advanced purification techniques, such as chromatography, is essential to obtain TGN4 with high purity for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
TGN4 undergoes various chemical reactions, including:
Oxidation: TGN4 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of TGN4.
Substitution: TGN4 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TGN4 may yield oxidized guanidinyl tryptophan derivatives, while reduction can produce reduced forms of TGN4 .
Wissenschaftliche Forschungsanwendungen
TGN4 has a wide range of scientific research applications, including:
Chemistry: TGN4 is used as a model compound to study guanidinylation reactions and the behavior of guanidinyl tryptophan derivatives.
Biology: TGN4 is investigated for its interactions with biological membranes and its potential to inhibit amyloid aggregation.
Medicine: TGN4 shows promise as an anti-Alzheimer agent due to its ability to interfere with amyloid aggregation and reduce toxicity towards cell membranes.
Industry: TGN4 is explored for its potential use in the development of new pharmaceuticals targeting neurodegenerative diseases
Wirkmechanismus
TGN4 exerts its effects by binding to the amyloid beta monomer and interfering with its movement into cell membranes. This interaction reduces the binding affinity between the amyloid beta monomer and the membrane, thereby inhibiting amyloid aggregation. TGN4 also reduces the conformational transition of the amyloid beta monomer, which is crucial for its aggregation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TGN1
- TGN2
- TGN3
Comparison
TGN4 is unique among its analogues due to its higher affinity for the amyloid beta monomer and its lower affinity for the bilayer membrane. This makes TGN4 more effective in reducing amyloid aggregation and toxicity compared to its counterparts .
Eigenschaften
Molekularformel |
C42H66N2O14 |
|---|---|
Molekulargewicht |
823.0 g/mol |
IUPAC-Name |
5-[[12-[[(3S,3aR,4S,6S,6aR,7S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-7-octanoyloxy-2,8-dioxo-5,6a,7,9b-tetrahydro-4H-azuleno[4,5-b]furan-4-yl]oxy]-12-oxododecyl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C42H66N2O14/c1-6-7-8-14-17-21-32(48)56-36-34-33(26(2)35(36)49)37-42(54,41(5,53)39(52)57-37)29(25-40(34,4)58-27(3)45)55-31(47)20-18-15-12-10-9-11-13-16-19-24-44-30(46)23-22-28(43)38(50)51/h28-29,34,36-37,53-54H,6-25,43H2,1-5H3,(H,44,46)(H,50,51)/t28?,29-,34+,36-,37-,40-,41+,42+/m0/s1 |
InChI-Schlüssel |
WSISVGWHSKNHQQ-JEWAQKBPSA-N |
Isomerische SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]2C(=C(C1=O)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CCC(C(=O)O)N)([C@](C(=O)O3)(C)O)O |
Kanonische SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1=O)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCCCCCCCCCCNC(=O)CCC(C(=O)O)N)(C(C(=O)O3)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-Amino-2,6-bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea hydrochloride](/img/structure/B10771574.png)
![2-methyl-N-[3-(2-methylindazol-5-yl)-4-(6-propylpyridin-2-yl)-1,2-thiazol-5-yl]cyclopropane-1-carboxamide](/img/structure/B10771575.png)
![4-[3-(2-benzylphenoxy)phenyl]-1-phosphonobutane-1-sulfonic acid](/img/structure/B10771590.png)
![N-[4-[[6-(2,2-dimethylpropyl)spiro[3,4-dihydropyrano[2,3-b]pyridine-2,1'-cyclobutane]-4-yl]amino]-3-hydroxy-1-[3-(1,3-thiazol-2-yl)phenyl]butan-2-yl]-2-methoxypropanamide](/img/structure/B10771605.png)
![2-[(4-methoxyphenyl)sulfonyl-[(2S)-4-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid](/img/structure/B10771615.png)
![2-[(2-benzhydryl-5-methyl-1H-imidazole-4-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10771619.png)



![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)
![N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B10771650.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10771661.png)
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea](/img/structure/B10771666.png)